Fmoc-Asn-OH
Overview
Description
Fmoc-Asn-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine, is an amino acid derivative used in peptide synthesis . It has good solubility properties in most organic solvents and results in significantly purer peptides than other derivatives used for the introduction of Asn .
Synthesis Analysis
The coupling of Fmoc-Asn-OH can be performed by standard procedures . It prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .Molecular Structure Analysis
The empirical formula of Fmoc-Asn-OH is C38H32N2O5 and its molecular weight is 596.67 .Chemical Reactions Analysis
Fmoc-Asn-OH is used in Fmoc solid-phase peptide synthesis . It prevents the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .Physical And Chemical Properties Analysis
Fmoc-Asn-OH is a white to yellowish powder . It has an optical activity of [α]20/D −15.0±1°, c = 1% in methanol . Its melting point is 201-204 °C . It is insoluble in water .Scientific Research Applications
1. Glycopeptide Synthesis
Fmoc-Asn-OH has been utilized in the automated solid-phase synthesis of glycopeptides, particularly for incorporating unprotected mono- and disaccharide units into T cell epitopic peptides. This process is significant for producing peptides with glycoamino acid derivatives, which are crucial in immunological studies (Otvos et al., 1990).
2. Ultrasound Sonication in Chemical Processes
Research on Fmoc-Asn-OH includes exploring its selective de-O-acetylation under ultrasound sonication. This method offers a purer reaction and higher production rate, demonstrating the potential of ultrasound in enhancing chemical synthesis processes (Sun Bing-yan, 2015).
3. Peptide Synthesis Methodology
Fmoc-Asn-OH plays a crucial role in the multipin method of peptide synthesis, a technique allowing concurrent comparative studies and efficient peptide production. This method is vital for synthesizing a wide range of peptides with varying complexities (Bray et al., 1995).
4. Development of Novel Protecting Groups
Fmoc-Asn-OH is instrumental in developing new protecting groups for asparagine and glutamine in peptide synthesis. These novel groups enhance the purity of products in challenging peptide syntheses, showcasing the adaptability of Fmoc-Asn-OH in specialized chemical processes (Han et al., 1996).
5. Addressing Aspartimide Formation Challenges
In Fmoc SPPS (solid-phase peptide synthesis), new t-butyl-based aspartate protecting groups have been developed to prevent aspartimide formation. Fmoc-Asn-OH is used in this context to produce homogeneous aspartyl-containing peptides, addressing a significant synthesis challenge (Behrendt et al., 2015).
6. Innovations in Antibacterial Composite Materials
Recent advances in peptide- and amino-acid-based nanotechnology use Fmoc-decorated self-assembling building blocks, including Fmoc-Asn-OH, for developing antibacterial and anti-inflammatory biomedical materials. These innovations highlight the material science applications of Fmoc-Asn-OH (Schnaider et al., 2019).
7. Solid-Phase Total Synthesis
Fmoc-Asn-OH is also a key component in the solid-phase total synthesis of complex molecules like bacitracin A. This application underlines the compound's significance in synthesizing biologically active peptides (Lee et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGBZNJSGOBFOV-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222268 | |
Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn-OH | |
CAS RN |
71989-16-7 | |
Record name | FMOC-L-asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-asparagine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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